![molecular formula C16H20N2O3 B5869926 N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5869926.png)
N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbutanamide
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Description
N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbutanamide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. Q-VD-OPh is a synthetic compound that was first described in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Cytotoxicity Evaluation
This compound has been used in the synthesis of derivatives that have been evaluated for their cytotoxicity against various carcinoma cell lines . In particular, certain derivatives have shown strong cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 mM .
Molecular Docking Studies
Molecular docking simulations have been performed with this compound . These studies can provide insights into how these bioactive compounds interact with their target proteins, which can be useful in drug design and discovery.
Synthesis of (Meth)Acrylates
This compound can potentially be used in the synthesis of (meth)acrylates . (Meth)acrylates are important in the production of polymers and coatings due to their reactivity and versatility .
Antimicrobial Activity
Derivatives of this compound have shown antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents .
Chemical Modification
This compound can potentially be used in the chemical modification of polymers . This can be useful in the production of functional polymers with specific properties .
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-5-15(19)18(2)10-12-8-11-9-13(21-3)6-7-14(11)17-16(12)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLKBKAVBPPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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